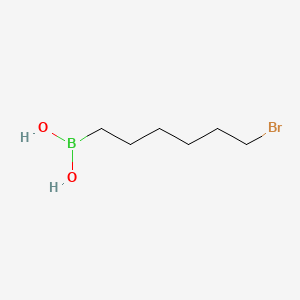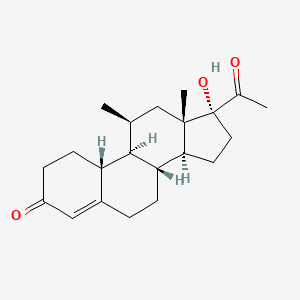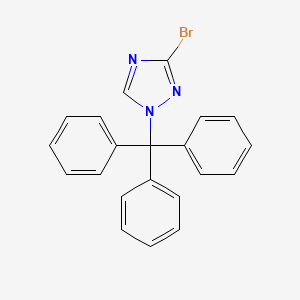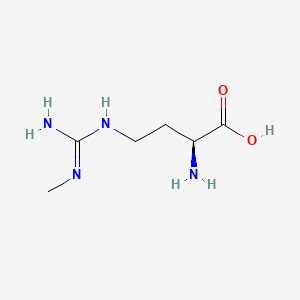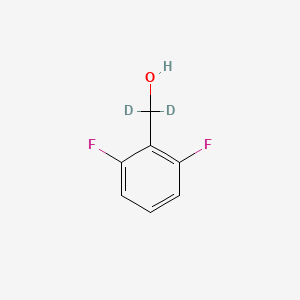
2,6-Difluorophenylmethanol-d2
Overview
Description
Scientific Research Applications
Molecular Structure and Spectral Analysis
- Molecular Structure and Vibrational Spectral Analysis: Research has used quantum chemical calculations to analyze the molecular structure and vibrational spectral characteristics of related molecules, such as 2,4-difluorophenol, which is similar to 2,6-Difluorophenylmethanol-d2. This analysis aids in the understanding of the molecular behavior and properties of such compounds (Subramanian, Anbarasan, & Manimegalai, 2009).
Material Science and Engineering
- Synthesis and Characterization of Polymers: Studies have focused on synthesizing and characterizing polymers that incorporate difluorophenyl components. These polymers demonstrate varied properties like ductility, water uptake, and proton conductivity, which are useful in applications like fuel cells (Sankir, Kim, Pivovar, & McGrath, 2007).
Chemistry and Catalysis
- Quantum Chemical Modeling in Catalysis: Research in this area involves using difluorophenyl-related compounds in quantum chemical modeling to better understand and predict reactions in heterogeneous catalysis, especially in zeolites. This aids in the development of more efficient catalysts (Svelle, Tuma, Rozanska, Kerber, & Sauer, 2009).
Chemical Synthesis
- Deuteriodifluoromethylation and gem-Difluoroalkenylation: This area of research involves the use of difluoromethane derivatives in chemical synthesis, exploring novel methodologies for incorporating difluorinated groups into organic molecules, which is crucial for developing new pharmaceuticals and materials (Fu & Jamison, 2020).
Analytical Chemistry
- Optical Chemical Sensors: Difluorophenyl-related compounds have been used in the development of optical chemical sensors. These sensors are designed for specific analytes and exhibit selectivity and sensitivity, useful in environmental monitoring and industrial applications (Wang, Zeng, Zhao, & Lin, 2006).
Environmental Science
- Study of Dioxin Formation: Research in environmental science has utilized difluorophenol derivatives to understand the mechanisms of dioxin formation, particularly in the context of waste incineration and environmental pollution (Evans & Dellinger, 2005).
Nanotechnology and Materials Science
- Synthesis and Characterization of Semiconductors: In this field, difluorophenyl-related compounds are used in the synthesis of semiconductors. The properties of these semiconductors, such as carrier mobility, are investigated for applications in electronics and optoelectronics (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s worth noting that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .
Pharmacokinetics
Its solubility in various solvents such as acetone, cdcl3, dichloromethane, and methanol suggests that it may have good bioavailability .
Result of Action
It’s worth noting that similar compounds have been used in various research contexts, suggesting that they may have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, 2,6-Difluorophenylmethanol-d2 is recommended to be stored at 2-8°C, suggesting that it may be sensitive to temperature .
properties
IUPAC Name |
dideuterio-(2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




